5-Cyano-N-((methoxyimino)methyl)-3-methyl-4-phenyl-2-thiophenecarboxamide
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Overview
Description
Synthesis Analysis
Cyanoacetamide-N-derivatives are considered one of the most important precursors for heterocyclic synthesis . They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds . The synthesis of cyanoacetamides may be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives .Chemical Reactions Analysis
Cyanoacetamide-N-derivatives are known to take part in a variety of condensation and substitution reactions . They can react with common bidentate reagents to form a variety of heterocyclic compounds .Scientific Research Applications
Synthesis and Characterization
5-Cyano-N-((methoxyimino)methyl)-3-methyl-4-phenyl-2-thiophenecarboxamide is involved in the synthesis and characterization of novel compounds with potential applications in various fields. For example, the synthesis and characterization of new 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives have been reported, highlighting the compound's role in creating substances with cytotoxic activity against certain cells (Hassan, Hafez, & Osman, 2014). Additionally, its involvement in the synthesis of novel benzodifuranyl; 1,3,5-triazines; 1,3,5-oxadiazepines; and thiazolopyrimidines derivatives suggests its utility in developing anti-inflammatory and analgesic agents (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Photophysical Properties
The photophysical properties of compounds related to this compound have been extensively studied. For instance, the investigation into the synthesis and photophysical properties of methyl 2-hydroxy-4-(5-R-thiophen-2-yl)benzoate derivatives demonstrates the impact of substituents on luminescence properties, offering insights into the design of materials with desired luminescent characteristics (Kim et al., 2021).
Catalytic and Decomposition Reactions
The compound's role in catalytic and decomposition reactions has been documented, such as in the catalytic decomposition of a dibenzylselenonium ylide with thioamides. This reaction highlights its potential in facilitating the formation of selenides and tetra-substituted ethylenes, indicating its relevance in synthetic chemistry and material science applications (Tamagaki & Hatanaka, 1976).
Photochromic Systems
Research into thermally irreversible photochromic systems involving derivatives of this compound has uncovered their potential in developing materials that undergo reversible photocyclization. This could have implications for the creation of novel optical storage materials and switches (Uchida, Kido, Yamaguchi, & Irie, 1998).
Future Directions
Future research could focus on the synthesis, characterization, and application of “5-Cyano-N-((methoxyimino)methyl)-3-methyl-4-phenyl-2-thiophenecarboxamide”. Given the importance of cyanoacetamide derivatives in heterocyclic synthesis , this compound could potentially serve as a valuable precursor for the synthesis of novel heterocyclic compounds.
Mechanism of Action
Target of Action
Cyanoacetamide derivatives, a class to which this compound belongs, have been reported to have diverse biological activities
Mode of Action
Cyanoacetamide derivatives are known to react with common bidentate reagents to form a variety of heterocyclic compounds . The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions .
Biochemical Pathways
Cyanoacetamide derivatives are known to be important precursors for heterocyclic synthesis , suggesting that they may influence a variety of biochemical pathways.
Result of Action
Many derivatives of cyanoacetamide have been reported to have diverse biological activities , suggesting that this compound may have a range of molecular and cellular effects.
Action Environment
The synthesis of cyanoacetamide derivatives has been reported to involve different reaction conditions , suggesting that environmental factors may play a role in the compound’s action.
Properties
IUPAC Name |
5-cyano-N-[(E)-methoxyiminomethyl]-3-methyl-4-phenylthiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2S/c1-10-13(11-6-4-3-5-7-11)12(8-16)21-14(10)15(19)17-9-18-20-2/h3-7,9H,1-2H3,(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSTFCRNVGKOVJY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C2=CC=CC=C2)C#N)C(=O)NC=NOC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC(=C1C2=CC=CC=C2)C#N)C(=O)N/C=N/OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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